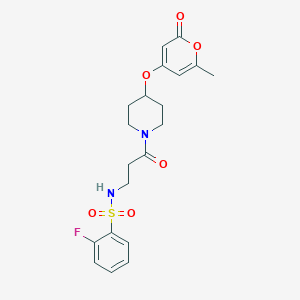
2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic molecule that has piqued interest due to its potential applications in medicinal chemistry. This compound is characterized by its fluorine atom, a piperidine ring substituted with a pyranone group, and a benzenesulfonamide moiety. The structural complexity and functional groups make it a candidate for various pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide involves multi-step organic synthesis Typical synthetic routes start with the appropriate fluoroaromatic compound, followed by sulfonamide formation
Industrial Production Methods
Industrial production of this compound would leverage large-scale organic synthesis techniques, including solvent extraction and chromatography for purification. These processes might involve continuous flow reactions to optimize yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide undergoes various reactions:
Oxidation: : Can involve reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Typically uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Includes nucleophilic and electrophilic substitution, often with halides or other reactive groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
From these reactions, major products include various oxidized forms, reduced analogs, and substituted derivatives which may alter the pharmacokinetic properties of the molecule.
Applications De Recherche Scientifique
This compound has a variety of scientific research applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for interactions with biological macromolecules like proteins and DNA.
Medicine: : Potential therapeutic agent due to its structural features, which suggest it could interact with various biological targets.
Industry: : Used in the development of advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. It may inhibit certain enzymes or receptors due to the presence of the sulfonamide group, which is known to form strong interactions with biological macromolecules. The fluorine atom can significantly alter the binding affinity and pharmacokinetics by influencing the electronic properties of the molecule. Pathways involved include inhibition of specific enzymatic actions or modulation of receptor activities.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other compounds with similar structures, 2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide stands out due to its specific combination of a fluorine atom, a piperidine ring, and a pyranone moiety.
List of Similar Compounds
N-(3-(4-(pyridin-1-yl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
2-chloro-N-(3-(4-(2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
2-bromo-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
Propriétés
IUPAC Name |
2-fluoro-N-[3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O6S/c1-14-12-16(13-20(25)28-14)29-15-7-10-23(11-8-15)19(24)6-9-22-30(26,27)18-5-3-2-4-17(18)21/h2-5,12-13,15,22H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGIIGSLDXJBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)

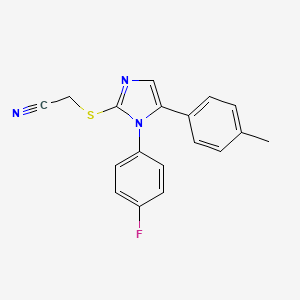
![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/new.no-structure.jpg)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)
![4-ethoxy-3-fluoro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2749398.png)
![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)

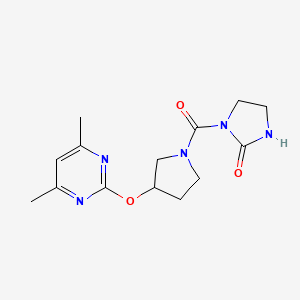

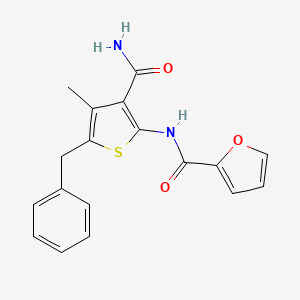
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)
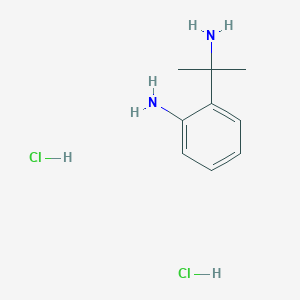
![(2E)-2-(BENZENESULFONYL)-3-[(3-CHLOROPHENYL)AMINO]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2749410.png)
